4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Synthesis of 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride: This involves the chlorination of 3,5-dimethyl-1,2-oxazole-4-carboxylic acid using thionyl chloride.
Formation of the piperidine derivative: The piperidine ring is introduced by reacting 4-hydroxypiperidine with the oxazole derivative.
Coupling reactions: The final step involves coupling the pyrazole and piperidine derivatives with a pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and oxazole rings.
Reduction: Reduction reactions can target the carbonyl group in the oxazole moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The heterocyclic rings are often found in bioactive molecules.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the additional functional groups.
3,5-dimethyl-1,2-oxazole: Contains the oxazole ring but does not have the piperidine or pyrimidine moieties.
Pyrimidine derivatives: Various pyrimidine-based compounds are used in pharmaceuticals, but they differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of 4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine lies in its combination of multiple heterocyclic rings and functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13-9-14(2)27(24-13)18-10-19(23-12-22-18)29-11-17-5-7-26(8-6-17)21(28)20-15(3)25-30-16(20)4/h9-10,12,17H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAWNESONVPEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(ON=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.